(11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one is a chemical compound that belongs to the class of oxacyclotetradecanones, which are cyclic compounds featuring a lactone structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of histone deacetylase inhibitors, which are relevant in cancer treatment and other diseases.
The compound can be synthesized through various methods, including those involving Grignard reagents and other organic synthesis techniques. Notably, patents and scientific literature provide insights into its synthesis and applications. For instance, a patent describes the use of similar compounds as non-peptide macrocyclic histone deacetylase inhibitors, indicating the relevance of this compound in therapeutic contexts .
This compound is classified under organic compounds with functional groups including hydroxyl and oxime functionalities. Its structural classification places it within the broader category of lactones due to the presence of the cyclic ester group.
The synthesis of (11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one can be approached through several methods:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. The reactions typically involve solvents like tetrahydrofuran or ethyl acetate, and purification steps such as chromatography are often necessary to isolate the final product.
The molecular structure of (11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one can be represented as follows:
Detailed structural data can be obtained from chemical databases, which provide information on molecular geometry, bond lengths, and angles.
The compound can undergo various chemical reactions typical for oxime derivatives:
These reactions often require specific conditions such as temperature control and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
The mechanism of action for (11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one as a histone deacetylase inhibitor involves:
Studies have shown that compounds with similar structures exhibit significant anti-cancer activity through this mechanism .
Relevant data on these properties can often be found in chemical databases or scientific literature .
(11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems .
Macrocyclic oxime-lactones represent an emerging class of bioactive compounds characterized by their hybrid molecular architecture, which integrates a lactone ring with an oxime functional group. The compound "(11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one" exemplifies this structural class, featuring a 14-membered lactone core (1-oxacyclotetradecan-2-one) with an (11E)-configured hydroxyimino substituent. This configuration imparts unique electronic and steric properties that influence biological recognition and functionality. The parent lactone structure, 1-oxacyclotetradecan-2-one (tridecanolide), occurs naturally in Angelica archangelica root and blackberries (Rubus sp.) [2] [4], providing an ecological context for studying its oxime derivatives.
Macrocyclic lactones are classified by ring size, saturation patterns, and substituent modifications. (11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one belongs to the 14-membered macrolactone family, distinguished by:
Table 1: Structural Comparison of Macrocyclic Lactone Derivatives
Compound | Ring Size | Key Functional Groups | Natural Source |
---|---|---|---|
1-Oxacyclotetradecan-2-one | 14-membered | Ketone | Angelica archangelica |
(11E)-Oxime-lactone | 14-membered | Oxime (E-configuration) | Semi-synthetic derivative |
Pentadecanolide | 15-membered | Unsubstituted | Dictyophora echinovolvata |
This structural hybrid exhibits enhanced polarity (logP ~4.1 vs. ~4.7 for unmodified lactones) due to the oxime group [4], potentially improving water solubility despite the large hydrocarbon ring. Ring geometry analysis suggests the oxime introduces two distinct hydrogen-bonding sites: the oxime oxygen (hydrogen-bond acceptor) and the oxime hydrogen (hydrogen-bond donor) [4].
The stereoelectronic properties of the (11E)-oxime configuration critically determine biological interactions:
Table 2: Configuration-Dependent Properties of Macrocyclic Oxime-Lactones
Property | (11E)-Configuration | (11Z)-Configuration |
---|---|---|
Dipole moment | 4.8 Debye (est.) | 3.2 Debye (est.) |
Hydrogen-bond capacity | Bidentate donor-acceptor | Monodentate acceptor |
Ring torsion | 15° deviation at C11-C12 | 8° deviation at C11-C12 |
Current research on (11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one addresses three primary gaps:
Critical knowledge gaps persist in understanding the pharmacophoric potential of the oxime-lactone scaffold. Current computational models predict affinity for macrocycle-recognizing biological targets (e.g., cytochrome P450 isoforms or P-glycoprotein transporters), but experimental confirmation is absent. Additionally, the ecological role of such modified lactones in plant-chemical ecology remains unexplored, despite the prevalence of unmodified lactones as semiochemicals in source organisms like Angelica [4].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0